![molecular formula C16H21NO6 B2463711 2-[(3,4-二甲氧基苯胺基)亚甲基]丙二酸二乙酯 CAS No. 26717-39-5](/img/structure/B2463711.png)
2-[(3,4-二甲氧基苯胺基)亚甲基]丙二酸二乙酯
货号 B2463711
CAS 编号:
26717-39-5
分子量: 323.345
InChI 键: IDLXXRSURSCTBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate, also known as DMAP, is a chemical compound widely used in scientific research. It is a versatile molecule that has been used in various fields, including organic synthesis, medicinal chemistry, and material science.
科学研究应用
电化学表征和络合行为
- 与镧系元素阳离子的络合研究: 2-[(3,4-二甲氧基苯胺基)亚甲基]丙二酸二乙酯已通过循环伏安法和差分脉冲伏安法等电化学方法进行分析。这项研究特别关注了该化合物对镧系金属离子(如 Sm3+、Eu3+、Yb3+ 和 Tb3+)的络合行为。此类研究对于了解这些化合物之间的相互作用和配位化学至关重要 (Amarandei 等人,2014 年)。
结构和分子研究
- 晶体结构分析: 研究了一种类似化合物,即[(4-氯苯基)(二苄基氨基)甲基]丙二酸二乙酯的晶体结构。这项研究涉及光谱分析(如红外和 1H NMR)和 X 射线衍射数据,提供了对分子构象和金属原子潜在配位位点的见解 (Meskini 等人,2010 年)。
药理学应用
- 用于抗高血压活性的分子对接研究: 虽然本讨论中排除了具体药物的使用和剂量,但值得注意的是,该化合物的衍生物已被合成并评估其抗高血压活性。这包括针对高血压相关蛋白质的分子对接研究 (Saravanan 等人,2013 年)。
化学合成和反应
- 合成和反应研究: 该化合物的衍生物已被合成用于各种应用,例如了解与不同醇混合时的过量摩尔体积。这些研究对于掌握化合物在不同环境中的物理和化学性质至关重要 (Wang 和 Yan,2010 年)。
潜在工业应用
- 工业中的热、动力学和安全方面: 对涉及类似化合物的反应的热和动力学方面进行了大量研究,这对于掌握工业环境中的热失控情况至关重要。这项研究有助于优化和安排大规模生产的流程 (Veedhi 等人,2016 年)。
可生物降解塑料生产
- 用于可生物降解塑料的酶促合成: 该化合物已用于环状碳酸酯的直接酶促合成,旨在生产可生物降解塑料。此类研究突出了该化合物在开发可持续材料方面的潜力 (Tasaki 等人,2003 年)。
属性
IUPAC Name |
diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-11-7-8-13(20-3)14(9-11)21-4/h7-10,17H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXXRSURSCTBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


A mixture of 10 g of 3,4-dimethoxyaniline in 13.2 cm3 of diethyl ethoxymethylenemalonate was stirred for 1.5 hours at a temperature in the region of 110° C. After cooling to about 20° C., the reaction mixture was concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 50° C. 21.1 g of diethyl 2-[(3,4-dimethoxyphenylamino)methylene]malonate were obtained in the form of a brown solid.


Synthesis routes and methods II
Procedure details


To a solution of 3,4-dimethoxyaniline (100 g, 0.65 mol) in 130 ml of N,N-dimethylformamide was added diethyl ethoxymethylene malonate (141.2 g, 0.65 mol). The mixture was stirred at room temperature for 21 hours. The solvent was evaporated in vacuo and the residual dark brown oil was recrystallized from 1.6 l cyclohexane and 50 g of activated carbon to give 150.5 g of desired product. Extraction of the carbon with hot cyclohexane gave another 27.1 g of product. Total yield 177.6 g, melting point 57°-59° C.



Name
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

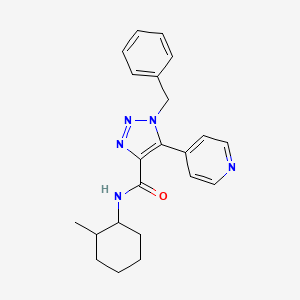
![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)
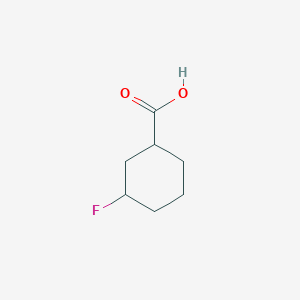
![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)
![1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone](/img/structure/B2463635.png)
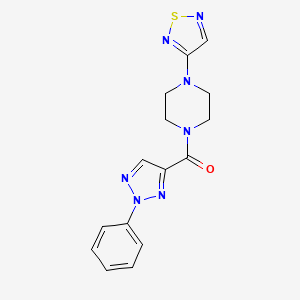
![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)
![Tert-butyl 4-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}ethyl)piperazine-1-carboxylate](/img/structure/B2463641.png)

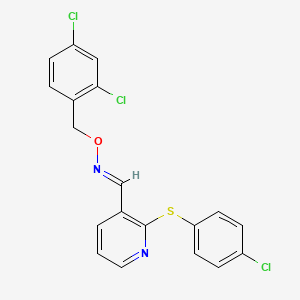
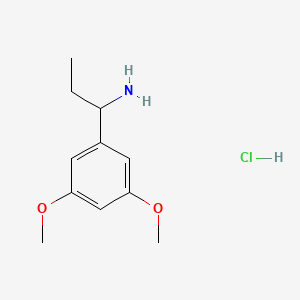


![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)